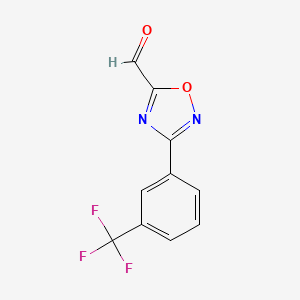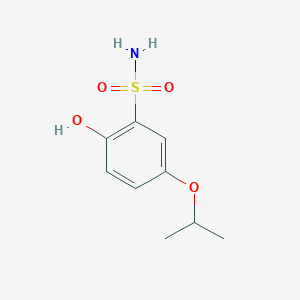
Ethyl 4-chloro-3-fluoropyridine-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-fluoropyridine-2-acetate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-fluoropyridine-2-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-chloro-3-fluoropyridine-2-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Ethyl 4-chloro-3-fluoropyridine-2-acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of halogens in the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-chloro-3-fluoropyridine: Lacks the ethyl acetate group but shares similar reactivity.
Ethyl 2-chloro-4-fluoropyridine-3-acetate: A positional isomer with different substitution patterns.
3,4-difluoropyridine: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness: Ethyl 4-chloro-3-fluoropyridine-2-acetate is unique due to the combination of chlorine and fluorine atoms in the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3 |
Clé InChI |
CKGZMWKEZPOLHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=CC(=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
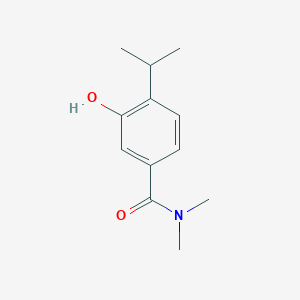
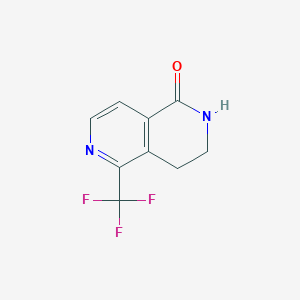

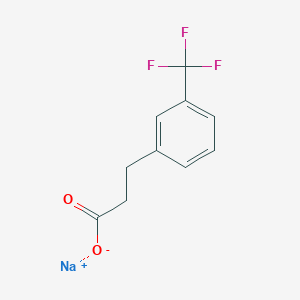
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
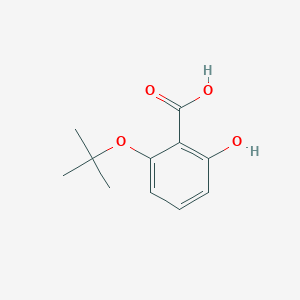
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
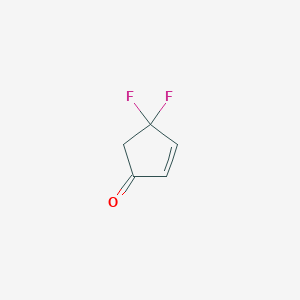
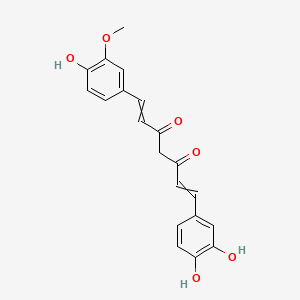
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
